molecular formula C8H9BrFN B13251870 (1S)-1-(4-Bromophenyl)-2-fluoroethanamine

(1S)-1-(4-Bromophenyl)-2-fluoroethanamine

Cat. No.: B13251870
M. Wt: 218.07 g/mol
InChI Key: LTQTVYZYSCTZLO-MRVPVSSYSA-N
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Description

(1S)-1-(4-Bromophenyl)-2-fluoroethanamine: is an organic compound characterized by the presence of a bromophenyl group and a fluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Bromophenyl)-2-fluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with a suitable fluorinating agent, followed by reductive amination to introduce the ethanamine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(4-Bromophenyl)-2-fluoroethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1S)-1-(4-Bromophenyl)-2-fluoroethanamine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a probe to study the interactions of fluorinated amines with biological targets, such as enzymes and receptors.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The presence of the fluoro group can enhance the metabolic stability and bioavailability of the compound.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. The bromophenyl group may also play a role in the compound’s activity by facilitating interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

  • (1S)-1-(4-Chlorophenyl)-2-fluoroethanamine
  • (1S)-1-(4-Methylphenyl)-2-fluoroethanamine
  • (1S)-1-(4-Nitrophenyl)-2-fluoroethanamine

Comparison: Compared to its analogs, (1S)-1-(4-Bromophenyl)-2-fluoroethanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The fluoro group also imparts distinct properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m1/s1

InChI Key

LTQTVYZYSCTZLO-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CF)N)Br

Canonical SMILES

C1=CC(=CC=C1C(CF)N)Br

Origin of Product

United States

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